

# Spectroscopic Data of (R)-(-)-1,3-Nonanediol: A Technical Guide

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## Compound of Interest

Compound Name: (R)-(-)-1,3-Nonanediol

CAS No.: 121541-65-9

Cat. No.: B040050

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## Introduction

**(R)-(-)-1,3-Nonanediol** is a chiral diol of interest in various fields, including the synthesis of pharmaceuticals and other fine chemicals. Its specific stereochemistry necessitates unambiguous structural confirmation, for which a combination of spectroscopic methods is indispensable. This technical guide provides an in-depth analysis of the expected spectroscopic data for **(R)-(-)-1,3-Nonanediol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the underlying principles and experimental considerations that enable confident characterization of this molecule. While actual spectra for **(R)-(-)-1,3-Nonanediol** are available in databases such as SpectraBase, this guide will interpret the expected data based on established principles and data from analogous structures.<sup>[1]</sup>

The unique 1,3-diol arrangement in an acyclic, chiral framework presents specific spectroscopic features. Understanding these is crucial for researchers in process development and quality control to ensure the chemical and stereochemical integrity of their material.

## Molecular Structure and Spectroscopic Correlation

To logically assign spectroscopic signals, a clear understanding of the molecule's structure is essential. The diagram below illustrates the IUPAC numbering for the carbon backbone of **(R)-(-)-1,3-Nonanediol**, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of **(R)-(-)-1,3-Nonanediol** with IUPAC numbering.

## Infrared (IR) Spectroscopy

### Scientific Principles & Experimental Causality

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of two hydroxyl (-OH) groups is the most defining feature of 1,3-nonanediol. The exact position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. [2][3] In a condensed phase (liquid film or KBr pellet), the hydroxyl groups will engage in intermolecular hydrogen bonding, leading to a characteristic broad absorption band. The C-O stretching vibrations provide further confirmation of the alcohol functionalities.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a single drop of neat **(R)-(-)-1,3-Nonanediol** liquid directly onto the crystal surface of the ATR accessory.
- **Instrument Setup:** Configure a Fourier Transform Infrared (FTIR) spectrometer to scan the mid-IR range (4000-400  $\text{cm}^{-1}$ ).
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air ( $\text{CO}_2$  and  $\text{H}_2\text{O}$  vapor) and the instrument itself.
- **Sample Analysis:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

### Expected IR Data Summary



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Note: The C-O stretching region may contain multiple peaks due to the primary (at C1) and secondary (at C3) alcohol environments.

Data Interpretation: The most prominent feature will be the broad O-H stretch centered around  $3350\text{ cm}^{-1}$ , which is unambiguous evidence for the presence of hydrogen-bonded alcohol groups.[2][3] The strong C-H stretching bands just below  $3000\text{ cm}^{-1}$  confirm the aliphatic nature of the carbon backbone. Finally, the strong absorptions in the  $1320\text{-}1000\text{ cm}^{-1}$  region are characteristic of C-O stretching vibrations, confirming the alcohol functionality.[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For a chiral molecule like **(R)-(-)-1,3-Nonanediol**, NMR is critical for confirming the connectivity and chemical environment of each atom.

### $^1\text{H}$ NMR Spectroscopy

Scientific Principles & Experimental Causality:  $^1\text{H}$  NMR spectroscopy detects the chemical environment of protons. The chemical shift ( $\delta$ ) is influenced by the electron density around the nucleus. Electronegative atoms, like oxygen, "deshield" nearby protons, shifting their resonance to a higher frequency (downfield). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing information about atomic connectivity.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(R)-(-)-1,3-Nonanediol** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O). Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- **D<sub>2</sub>O Shake (Optional but Recommended):** To confirm the -OH proton signals, a "D<sub>2</sub>O shake" can be performed. After acquiring an initial spectrum, a drop of D<sub>2</sub>O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. Protons on the hydroxyl groups will exchange with deuterium, causing their signals to disappear from the spectrum.
- **Data Acquisition:** The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

## Expected <sup>1</sup>H NMR Data (Predicted for CDCl<sub>3</sub>)



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#### Data Interpretation:

- The terminal methyl group (H9) is expected to be the most upfield signal, appearing as a triplet due to coupling with the adjacent CH<sub>2</sub> group (H8).
- The long alkyl chain protons (H4-H8) will form a complex, overlapping multiplet in the typical alkane region (~1.3-1.5 ppm).
- The protons on carbons bearing the hydroxyl groups (H1 and H3) are significantly deshielded by the electronegative oxygen atoms and will appear downfield.

- The diastereotopic protons on C1 and C2 add complexity to the splitting patterns for H1, H2, and H3. H3 will be a multiplet due to coupling with protons on C2 and C4. H1 will also be a multiplet due to coupling with protons on C2.
- The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration and temperature. A D<sub>2</sub>O shake experiment would confirm their assignment by causing them to disappear.

## <sup>13</sup>C NMR Spectroscopy

Scientific Principles & Experimental Causality: <sup>13</sup>C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen are deshielded and appear downfield. Standard <sup>13</sup>C NMR spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

Experimental Protocol:

- Sample Preparation: A more concentrated sample is typically used for <sup>13</sup>C NMR (~20-50 mg in ~0.7 mL of deuterated solvent).
- Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of the <sup>13</sup>C isotope, a larger number of scans is required compared to <sup>1</sup>H NMR.
- DEPT (Distortionless Enhancement by Polarization Transfer): A set of DEPT experiments (DEPT-90 and DEPT-135) is highly recommended. This technique helps distinguish between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, which greatly aids in peak assignment. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH<sub>3</sub> signals as positive peaks and CH<sub>2</sub> signals as negative peaks.

## Expected <sup>13</sup>C NMR Data (Predicted for CDCl<sub>3</sub>)



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Note: Specific assignments for C5, C6, C7, and C8 can be ambiguous without 2D NMR data.

Data Interpretation:

- The carbons bonded to oxygen (C1 and C3) are the most downfield, with the secondary carbon (C3) typically appearing further downfield than the primary carbon (C1).
- The terminal methyl carbon (C9) will be the most upfield signal.
- The remaining methylene carbons of the alkyl chain will appear in the typical aliphatic region (22-36 ppm). The DEPT-135 experiment would be crucial in confirming the assignments of the CH (C3) and the numerous CH<sub>2</sub> groups.

## Mass Spectrometry (MS)

### Scientific Principles & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio ( $m/z$ ) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion ( $M^{+\bullet}$ ). This ion is often unstable and undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[4]



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Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **(R)-(-)-1,3-Nonanediol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **GC Separation:** Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC. The compound will travel through a capillary column, separating it from any impurities. The retention time is a characteristic property of the compound under the specific GC conditions.
- **Ionization and Fragmentation:** As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Expected Mass Spectrum Data (EI)

The molecular weight of  $C_9H_{20}O_2$  is 160.25 g/mol .[4]



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### Data Interpretation:

- The molecular ion ( $M^{+\bullet}$ ) at  $m/z = 160$  may be weak or absent, which is common for aliphatic alcohols.
- A peak at  $m/z = 142$  would correspond to the loss of a water molecule (18 Da), a very common fragmentation pathway for alcohols.[4]
- Alpha-cleavage is the breaking of a C-C bond adjacent to the C-O bond. Cleavage between C2 and C3 would result in a fragment of  $m/z = 45$  ( $[CH_2OH=CH_2]^+$ ). Cleavage between C1 and C2 is less likely but could lead to a fragment at  $m/z = 115$ .
- The fragmentation pattern provides a fingerprint that can be compared against spectral libraries for confirmation. A GC-MS spectrum for 1,3-Nonanediol is available in the PubChem database (CID 90928).[4]

## Conclusion

The combination of IR, NMR ( $^1H$ ,  $^{13}C$ , and DEPT), and Mass Spectrometry provides a comprehensive and definitive characterization of **(R)-(-)-1,3-Nonanediol**. IR spectroscopy confirms the presence of hydroxyl groups. High-resolution NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of every carbon and proton, confirming the 1,3-diol structure. Finally, Mass Spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. By employing these

techniques in concert and understanding the principles behind the data, researchers can ensure the identity, purity, and structural integrity of this valuable chiral building block.

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